(S)-1-aminooxy-propan-2-ol

Description

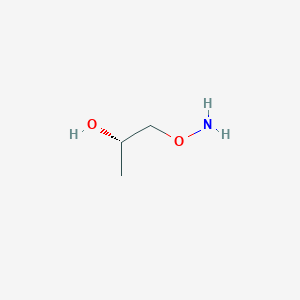

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-aminooxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c1-3(5)2-6-4/h3,5H,2,4H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJYVTLJWDGQGL-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CON)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CON)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (S)-1-Aminooxy-propan-2-ol as a Chiral Synthon

Executive Summary

Molecule: (S)-1-Aminooxy-propan-2-ol CAS Registry Number: 291544-39-3 (Hydrochloride salt) Role: Chiral Building Block / Hydroxylamine Surrogate

This compound is a specialized chiral intermediate used primarily in the synthesis of pharmaceutical agents, including MEK kinase inhibitors and beta-adrenergic receptor antagonists. Structurally, it consists of a propan-2-ol backbone with an aminooxy (

Distinct from the common reagent 1-amino-2-propanol (isopropanolamine), the inclusion of the oxygen atom in the amino functionality renders this molecule a hydroxylamine derivative. This structural modification significantly alters its nucleophilicity and reactivity profile, making it a critical reagent for oxime ligation chemistries and the construction of complex heterocyclic scaffolds.

Part 1: Physicochemical Characterization

The precise characterization of this compound is essential for stoichiometry in synthetic workflows. Note that this compound is frequently supplied as a hydrochloride salt to enhance stability, as free aminooxy compounds can be prone to oxidation or condensation.

Key Data Table

| Property | Value | Notes |

| IUPAC Name | (2S)-1-(aminooxy)propan-2-ol | |

| Common Name | (S)-1-Aminooxy-2-propanol | |

| Molecular Formula | C₃H₉NO₂ | Free Base |

| Molecular Weight | 91.11 g/mol | Free Base |

| Formula (HCl Salt) | C₃H₁₀ClNO₂ | Hydrochloride Salt |

| MW (HCl Salt) | 127.57 g/mol | Hydrochloride Salt |

| CAS Number | 291544-39-3 | Refers to the HCl salt [1] |

| Chirality | (S)-Enantiomer | Derived from (S)-propylene oxide |

| Boiling Point | 85–87 °C @ 20 mmHg | Experimental (Free Base) [2] |

| Physical State | Viscous Oil (Free Base) / White Solid (Salt) | Hygroscopic |

Structural Visualization

The molecule features a 3-carbon chain. The chirality is defined at the C2 position, bearing a hydroxyl group. The C1 position is substituted with the reactive aminooxy group.

Figure 1: Connectivity diagram highlighting the aminooxy linkage and the chiral center.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound relies on the regioselective ring opening of (S)-propylene oxide. Direct reaction with hydroxylamine is often non-selective and low-yielding. Therefore, the N-hydroxyphthalimide (NHPI) route is the industry standard, ensuring high enantiomeric purity and regiocontrol.

Synthetic Pathway (The NHPI Route)

-

Nucleophilic Attack: N-Hydroxyphthalimide attacks the less hindered carbon (C1) of (S)-propylene oxide under basic catalysis.

-

Intermediate Formation: Formation of the phthalimide-protected intermediate, (S)-2-(2-hydroxypropoxy)isoindoline-1,3-dione.

-

Deprotection: Hydrazinolysis cleaves the phthalimide group, releasing the free aminooxy amine.

Figure 2: Synthetic workflow for the production of this compound from chiral epoxide precursors.

Detailed Experimental Protocol

Based on methodologies adapted from Patent JP2011526926A [2].

Step 1: Phthalimide Coupling

-

Setup: In a reactor equipped with a reflux condenser and nitrogen inlet, suspend N-hydroxyphthalimide (1.0 equiv) in toluene (approx. 3-5 volumes).

-

Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 equiv) and DIPEA (0.05 equiv) to the suspension.

-

Epoxide Addition: Slowly add (S)-(-)-propylene oxide (2.0 equiv) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 110°C) for 3–5 hours. The solution should clarify as the reaction proceeds.

-

Workup: Concentrate in vacuo to yield the crude phthalimide intermediate as a yellow solid. This can be purified via flash chromatography (Ethyl Acetate/Hexane) if high purity is required, though crude is often used in the next step.

Step 2: Hydrazinolysis

-

Solvation: Dissolve the intermediate in Methanol or Ethanol.

-

Cleavage: Add Hydrazine hydrate (1.0–1.2 equiv) dropwise at room temperature.

-

Precipitation: Stir for 12–16 hours. A white precipitate (phthalhydrazide byproduct) will form.

-

Isolation: Filter off the precipitate. Concentrate the filtrate.

-

Purification: The residue is typically converted to the HCl salt by treating with HCl in dioxane/ether to yield This compound hydrochloride as a stable solid.

Part 3: Applications in Drug Discovery

Kinase Inhibitor Synthesis

This compound is a validated intermediate in the synthesis of MEK (Mitogen-activated protein kinase kinase) inhibitors. The aminooxy group serves as a critical "hinge" or linker that connects the chiral solubilizing tail (the propanol backbone) to the core heterocyclic scaffold of the drug.

-

Mechanism: The aminooxy group (

) is a "super-nucleophile" due to the alpha-effect. It reacts rapidly with electrophiles (aldehydes, ketones, activated esters) under mild conditions where normal amines might be sluggish or non-selective.

Oxime Ligation (Click Chemistry)

In bioconjugation, this molecule is used to introduce a chiral hydroxyl group via oxime formation.

-

Reaction:

-

Utility: The resulting oxime ether is hydrolytically stable, unlike simple imines, making it ideal for creating stable drug-conjugates or modifying protein surfaces.

Part 4: Handling & Safety Profile

Expertise Warning: While less volatile than lower molecular weight amines, aminooxy compounds possess unique hazards.

-

Genotoxicity: Hydroxylamine derivatives can be mutagenic. Handle with full PPE (gloves, goggles, fume hood).

-

Thermal Stability: The free base is thermally sensitive. Distillation should be performed under high vacuum (<20 mmHg) to keep temperatures below 90°C.

-

Storage: Store as the Hydrochloride salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from the air and oxidizes over time.

References

-

Chemical Book / ChemScene. (2024). Product Entry: (S)-1-(aminooxy)propan-2-ol hydrochloride (CAS 291544-39-3).[1] Retrieved from

-

Pfizer Inc. (2011). Substituted bicyclic heterocyclic compounds and methods of use. Patent JP2011526926A. (Describes the synthesis of 1-aminooxy-propan-2-ol from propylene oxide and N-hydroxyphthalimide). Retrieved from

-

Santa Cruz Biotechnology. (2024). General properties of Amino-propanol derivatives. (Contextual reference for physical handling). Retrieved from

Sources

Technical Guide: Aqueous Stability and Handling of (S)-1-Aminooxy-propan-2-ol

[1]

Executive Summary

This compound is a bifunctional building block containing a secondary alcohol and a primary alkoxyamine (

In aqueous solution, its stability is binary:

-

Acidic pH (< 4.0): Highly stable. The protonated ammonium form (

) resists oxidation and condensation.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Neutral/Basic pH (> 6.0): Metastable.[1] The free base is susceptible to oxidative degradation and rapid condensation with trace environmental carbonyls (e.g., acetone, formaldehyde).

Critical Recommendation: Store solid as the hydrochloride salt at -20°C. Prepare aqueous working solutions immediately prior to use in degassed, slightly acidic buffers (pH 4.5–5.[1]0) to maximize half-life.

Part 1: Physicochemical Profile[1]

Chemical Identity[1][2][3][4]

-

IUPAC Name: (2S)-1-(aminooxy)propan-2-ol[1]

-

Functional Class: Alkoxyamine (hydroxylamine ether)[1]

-

Key Reactivity:

-Nucleophile (Oxime ligation)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Stereochemistry: (S)-enantiomer (retained under standard conditions)

The Alpha-Effect and pKa

The adjacent oxygen atom in the aminooxy group possesses lone pairs that overlap with the nitrogen orbitals, raising the ground state energy of the electrons. This phenomenon, known as the

| Parameter | Value (Approx.) | Implication for Stability |

| 4.2 – 4.8 | Predominantly neutral (reactive) at pH 7.0. | |

| Nucleophilicity | High ( | Rapid reaction with electrophiles (impurities). |

| Redox Potential | Susceptible to Oxidation | Incompatible with strong oxidants (e.g., Periodate). |

Part 2: Aqueous Stability Mechanisms[1]

pH-Dependent Stability

The stability of this compound is governed by its protonation state.[1]

-

Protonated State (

): Thengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Free Base State (

): Thengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Auto-oxidation: Reaction with dissolved oxygen to form radicals, eventually leading to fragmentation.[1]

-

Carbonyl Scavenging: It will "scrub" trace ketones or aldehydes from the buffer or atmosphere (e.g., acetone vapor from cleaning solvents), forming stable oximes.

-

Degradation Pathways

The primary degradation routes are Condensation (extrinsic) and Oxidation (intrinsic).[1]

Figure 1: Primary degradation pathways.[1] Condensation with ubiquitous carbonyls is the fastest mode of failure in non-controlled environments.

Part 3: Experimental Protocols

Self-Validating Stability Assay (HPLC)

Direct quantification of aminooxy compounds by UV is difficult due to weak chromophores. This protocol uses benzaldehyde derivatization to "lock" the aminooxy group into a UV-active oxime, enabling precise quantification of the active species remaining.

Principle:

Methodology:

-

Reagent Prep: Prepare a 50 mM Benzaldehyde solution in Acetonitrile.

-

Sampling: Aliquot 50 µL of the this compound test solution.

-

Derivatization: Add 200 µL of Benzaldehyde solution. Incubate at RT for 15 minutes.

-

Validation Check: The reaction is quantitative and instant at pH 4-5.[1]

-

-

Analysis: Inject onto C18 HPLC (Gradient: 5% to 95% ACN in water + 0.1% TFA).

-

Detection: Monitor at 254 nm (Benzaldehyde oxime absorbs strongly).

Storage and Handling Workflow

To maintain >98% purity for critical applications (e.g., ADC conjugation), follow this strict workflow.

Figure 2: Recommended handling workflow to minimize hydrolysis and side-reactions.

Part 4: Quantitative Data Summary

| Condition | Estimated | Dominant Mechanism |

| Solid (HCl salt), -20°C | > 2 years | None (Stable) |

| Aq. Solution, pH 4.0, 25°C | > 2 weeks | Slow Oxidation |

| Aq. Solution, pH 7.4, 25°C | 24 - 48 hours | Auto-oxidation / Condensation |

| Aq. Solution + Acetone (trace) | < 1 hour | Oxime formation (Scavenging) |

| Aq. Solution + Periodate | < 5 minutes | Rapid Oxidative Cleavage |

Note on Stereochemistry: The (S)-configuration at the C2 position is stable.[1] The conditions required to racemize a secondary alcohol (strong base/heat or redox cycling) are destructive to the aminooxy group first. Therefore, chiral integrity is maintained as long as the chemical integrity of the aminooxy group is preserved.

References

-

Sigma-Aldrich. 1-(Aminooxy)propan-2-ol hydrochloride Product Sheet. (CAS 950595-72-9).[1][2]

-

BroadPharm. Protocol for PEG Aminooxy and Oxime Ligation. (2022).[1][3] Detailed kinetics of aminooxy-aldehyde reactions and pH dependence.

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Demonstrates superior stability of oximes vs hydrazones). [1]

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. (Discusses aniline catalysis and pKa effects). [1]

-

PubChem. 1-Amino-3-(aminooxy)propan-2-ol Compound Summary. (Structural confirmation and related aminooxy alcohol properties).

Safety data sheet (SDS) for 1-aminooxy-propan-2-ol HCl

Technical Safety Guide: 1-(Aminooxy)propan-2-ol Hydrochloride

Part 1: Executive Summary

Context & Utility:

1-(Aminooxy)propan-2-ol hydrochloride (CAS: 950595-72-9) is a specialized alkoxyamine building block primarily employed in bioconjugation and glycobiology . Its core utility lies in the chemoselective reaction of the aminooxy group (

Safety Profile Overview: While valuable, this compound presents a distinct hazard profile combining chemical instability (hygroscopic, potential flammability) with biological toxicity (irritant, potential sensitizer). Unlike simple aliphatic amines, the N-O bond confers unique reactivity that requires specific handling protocols to prevent degradation and ensure operator safety. This guide moves beyond the standard SDS to provide a researcher-centric operational framework.

Part 2: Chemical Identity & Technical Specifications

| Property | Specification |

| Chemical Name | 1-(Aminooxy)propan-2-ol hydrochloride |

| CAS Number | 950595-72-9 |

| Molecular Formula | |

| Molecular Weight | 127.57 g/mol |

| Structure | |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |

| Storage Condition | Hygroscopic . Store at 2-8°C under inert atmosphere ( |

Part 3: Hazard Architecture & Toxicology

3.1 GHS Classification & Causality The following hazards are intrinsic to the alkoxyamine functionality and the hydrochloride salt form:

-

Skin & Eye Irritation (Category 2/2A - H315, H319): The hydrolysis of the HCl salt generates localized acidity (

in solution). Furthermore, the aminooxy moiety is a potent nucleophile capable of reacting with biological carbonyls in tissue, leading to inflammation. -

Flammable Solid (Category 2 - H228): Critical Note: Unlike many inorganic salts, organic alkoxyamine salts can possess high energy N-O bonds. In the presence of heat or friction, they can support combustion.

-

Specific Target Organ Toxicity (STOT-SE 3 - H335): Inhalation of dust triggers respiratory tract irritation due to the acidic nature of the salt.

3.2 The "Hidden" Hazard: Sensitization

Expert Insight: While not always explicitly flagged in preliminary SDS data due to low testing volume, hydroxylamine derivatives (

Part 4: Operational Safety & Handling Protocol

4.1 The Hygroscopic Challenge This compound rapidly absorbs atmospheric moisture, which hydrolyzes the salt and degrades the sensitive N-O bond. Handling requires a strict "Dry Chain of Custody."

4.2 Standard Operating Procedure (SOP)

Step 1: Preparation

-

PPE: Nitrile gloves (double-gloved recommended), wrap-around safety goggles, lab coat, and closed-toe shoes.

-

Environment: All open-container manipulations must occur in a Chemical Fume Hood or Glove Box .

Step 2: Weighing & Transfer

-

Preferred: Weigh inside a nitrogen-filled glove box.

-

Alternative: If using a fume hood, allow the container to equilibrate to room temperature before opening (prevents condensation). Use a pre-dried spatula. Limit air exposure to <60 seconds.

Step 3: Reaction Setup

-

Dissolve immediately in the reaction solvent (e.g., dry Methanol or buffer).

-

Avoid: Do not mix with strong oxidizing agents or ketones/aldehydes intended for storage (reaction will occur immediately).

4.3 Handling Decision Logic (Visualization)

Figure 1: Decision matrix for maintaining reagent integrity during handling. The "Glove Box" route is preferred to prevent hydrolysis.

Part 5: Emergency Response Architecture

5.1 Fire Fighting Measures

-

Class: Flammable Solid.

-

Media: Water spray, Alcohol-resistant foam, Dry chemical.

-

Warning: Combustion produces toxic gases: Nitrogen Oxides (

) and Hydrogen Chloride (

5.2 Accidental Release (Spill)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

Protect: Don full PPE including respiratory protection (P95/N95 mask) if dust is present.

-

Neutralize: Do not sweep dry dust (static risk). Cover with wet paper towels or inert absorbent (sand) to dampen.

-

Clean: Scoop into a hazardous waste container. Wipe surface with a dilute sodium bicarbonate solution to neutralize residual acidity.

5.3 Exposure Response Workflow

Figure 2: Immediate response protocols for different exposure routes.[2] Rapid irrigation is critical for eye exposure due to the acidic nature of the salt.

Part 6: Storage & Stability

To ensure the reproducibility of bioconjugation experiments, strict adherence to storage conditions is required:

-

Temperature: 2°C to 8°C (Refrigerate).

-

Atmosphere: Inert gas (Nitrogen or Argon). The compound oxidizes slowly in air.

-

Container: Tightly sealed glass vial with a PTFE-lined cap. Secondary containment with desiccant is recommended.

-

Shelf Life: 12–24 months if seal remains unbroken. Yellowing indicates decomposition (oxidation of the amine).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 950595-72-9, 1-(Aminooxy)propan-2-ol hydrochloride. Retrieved from [Link]

-

International Labour Organization (ILO). ICSC 0661 - Hydroxylamine (Read-across for toxicity). Retrieved from [Link]

Sources

Synonyms for (S)-1-aminooxy-propan-2-ol in literature

Advanced Synthesis, Nomenclature, and Application in Bioconjugation

Executive Summary

(S)-1-Aminooxy-propan-2-ol is a specialized chiral building block characterized by the presence of an aminooxy group (

This guide serves as a technical reference for researchers utilizing this compound in oxime ligation , glycoconjugate synthesis , and fragment-based drug discovery .

Nomenclature & Chemical Identity

Precise nomenclature is critical when sourcing or documenting this compound, as "aminooxy" derivatives are often confused with "amino" alcohols.

Synonym Verification Table

| Category | Identifier / Name | Context |

| Primary Name | This compound | Standard Chemical Name |

| IUPAC Name | (2S)-1-(aminooxy)propan-2-ol | Official IUPAC Nomenclature |

| Alt. Chemical Name | (S)-O-(2-Hydroxypropyl)hydroxylamine | Emphasizes hydroxylamine ether structure |

| Alt. Chemical Name | 1-[(Aminooxy)methyl]ethanol | Structural description |

| CAS Registry | 739355-10-3 | Free base (Specific Isomer) |

| CAS Registry | 291544-39-3 | Hydrochloride Salt (S-Isomer) |

| CAS Registry | 950595-72-9 | Hydrochloride Salt (Racemic) |

| SMILES | CCON | Useful for cheminformatics |

| InChI Key | YZYUSDXDWKOENV-VKHMYHEASA-N | Isomer specific key |

Synthesis Protocol: The Phthalimide Route

Direct alkylation of hydroxylamine is prone to over-alkylation (N- vs. O-alkylation). The industry-standard protocol utilizes N-Hydroxyphthalimide (NHPI) as a masked hydroxylamine equivalent, ensuring exclusive O-alkylation and high enantiomeric purity.

Methodology: Ring Opening of (S)-Propylene Oxide

Reaction Logic:

-

Nucleophilic Attack: The N-hydroxyphthalimide anion attacks the less hindered carbon of (S)-propylene oxide.

-

Deprotection: Hydrazinolysis cleaves the phthalimide group, releasing the free aminooxy amine.

Step-by-Step Protocol

Step 1: Synthesis of Phthalimide Intermediate

-

Reagents: N-Hydroxyphthalimide (1.0 eq), (S)-Propylene Oxide (1.2 eq), Triethylamine (catalytic), in DMF or Acetonitrile.

-

Conditions: Heat to 60–70°C for 12–18 hours.

-

Checkpoint (Self-Validating): Monitor TLC for the disappearance of NHPI. The formation of the intermediate N-(2-hydroxypropoxy)phthalimide is indicated by a new spot with lower polarity than NHPI.

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with water (to remove unreacted NHPI/base), dry over MgSO4, and concentrate.

Step 2: Hydrazinolysis (Deprotection)

-

Reagents: Phthalimide intermediate (from Step 1) dissolved in Ethanol/DCM (1:1). Add Hydrazine monohydrate (1.5 eq).

-

Conditions: Stir at room temperature for 2–4 hours. A white precipitate (phthalhydrazide) will form.

-

Filtration: Filter off the solid phthalhydrazide byproduct.

-

Purification: Concentrate the filtrate. The residue is often an oil. For high purity, convert to the HCl salt by adding 1M HCl in dioxane and precipitating with ether.

Yield: Typically 75–85% overall.

Visualization: Synthesis & Mechanism

The following diagrams illustrate the synthesis pathway and the mechanism of its primary application: Oxime Ligation.

Figure 1: Chemo-enzymatic synthesis pathway ensuring retention of stereochemistry.

Figure 2: Mechanism of Oxime Ligation. The aminooxy group reacts chemoselectively with carbonyls.[1][2][3]

Applications in Drug Development

A. Bio-Orthogonal "Click" Chemistry (Oxime Ligation)

This compound is a superior reagent for oxime ligation compared to simple hydroxylamine.

-

Why use it? The adjacent hydroxyl group (

) increases water solubility of the resulting conjugate, which is critical when labeling hydrophobic peptides or drugs. -

Mechanism: The aminooxy group reacts with aldehydes or ketones to form an oxime ether .[2] This bond is hydrolytically stable (unlike imines) and forms under mild, aqueous conditions (pH 4–6).

-

Catalysis: The reaction is significantly accelerated by aniline or m-phenylenediamine , which form a reactive Schiff base intermediate with the ketone before transimination by the aminooxy group.

B. Proximal Hydroxyl Effect

In medicinal chemistry, the (S)-2-hydroxyl group acts as a hydrogen bond donor/acceptor , often mimicking the transition state of hydrolysis reactions or improving the binding affinity of the molecule in a receptor pocket (e.g., Beta-adrenergic receptors often require a specific hydroxyl stereochemistry for binding).

Safety & Handling (E-E-A-T)

-

Reactivity: Aminooxy compounds are potent nucleophiles. Do not store in acetone or ketone-containing solvents, as they will spontaneously react to form oximes.

-

Stability: The free base is prone to oxidation. Store as the Hydrochloride (HCl) salt under inert gas (Argon/Nitrogen) at -20°C for long-term stability.

-

Hazards:

References

-

Sigma-Aldrich. 1-(Aminooxy)propan-2-ol hydrochloride Product Sheet.Link

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.[1] Angewandte Chemie International Edition. Link

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.[1][3][5] Link

-

PubChem. Compound Summary: 1-(Aminooxy)propan-2-ol.[6] National Library of Medicine. Link

-

Agard, N. J., & Bertozzi, C. R. (2009). Chemical Approaches to Perturb, Profile, and Perceive Glycans. Accounts of Chemical Research. Link

Sources

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]

- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 4. O-propylhydroxylamine hydrochloride | C3H10ClNO | CID 12283955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. CAS#:1258428-71-5 | 1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone | Chemsrc [chemsrc.com]

Methodological & Application

Application Note: High-Efficiency Oxime Ligation using (S)-1-aminooxy-propan-2-ol

Introduction & Scope

The oxime ligation—the condensation of an aminooxy group (

This guide focuses on the specific application of (S)-1-aminooxy-propan-2-ol . Unlike simple alkyl aminooxy reagents, this molecule incorporates a proximal hydroxyl group at the C2 position.

Why this molecule?

-

Solubility Enhancement: The secondary hydroxyl group increases the hydrophilicity of the resulting conjugate. In Antibody-Drug Conjugates (ADCs) or lipophilic peptide labeling, this is critical to prevent aggregation and improve pharmacokinetics.

-

Stereochemical Control: Using the pure (S)-enantiomer prevents the formation of diastereomeric mixtures when conjugating to chiral biomolecules (proteins/peptides), ensuring a single, sharp peak during HPLC/LC-MS analysis.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the electrophilic carbon of the aldehyde/ketone. While thermodynamically favored, the reaction is kinetically slow at neutral pH due to the slow dehydration of the tetrahedral intermediate.

The Catalytic Role of Aniline:

To achieve efficient ligation at physiological concentrations, nucleophilic catalysis (using aniline or

Reaction Pathway Diagram

[1][2]

Experimental Protocol

Reagents & Materials

-

Ligand: this compound (often supplied as HCl salt).

-

Target: Aldehyde/Ketone-functionalized biomolecule (e.g., N-terminal oxidized protein, formylglycine-antibody, or glycan-oxidized antibody).

-

Catalyst: Aniline (Standard) or

-Phenylenediamine (mPDA - High Potency). -

Buffer: 100 mM Sodium Acetate (NaOAc), pH 4.5.

-

Quench: Acetone or excess aldehyde.[2]

Buffer Preparation (Critical)

The reaction optimum is pH 4.5 – 5.0 .

-

Why? At pH < 4, the aminooxy group (

) becomes protonated ( -

Recipe: Mix 100 mM Acetic Acid and 100 mM Sodium Acetate to achieve pH 4.5.

Step-by-Step Ligation Workflow

Step 1: Substrate Preparation

Ensure the target biomolecule is in a buffer compatible with pH adjustment (e.g., water, PBS). Avoid amine-containing buffers (Tris) if they were used during an upstream aldehyde-generation step involving periodate, although they are generally inert to oxime ligation itself.

Step 2: Catalyst Addition

Add Aniline to the reaction mixture.[2]

-

Standard: Add Aniline to a final concentration of 10 – 100 mM .

-

High-Efficiency: For sterically hindered ketones or low-concentration targets (< 5 µM), use mPDA (10 – 50 mM) .

Step 3: Ligand Addition

Add this compound.

-

Ratio: Use 10 – 50 equivalents relative to the aldehyde groups.

-

Note: Because the ligand is small and hydrophilic, excess is easily removed later. High equivalents drive the equilibrium to completion (Le Chatelier's principle).

Step 4: Incubation

-

Conditions: Incubate at 25°C (Room Temp) for 2 – 16 hours .

-

Optimization: For proteins sensitive to degradation, incubate at 4°C for 24 hours.

Step 5: Purification

Remove excess ligand and catalyst.

-

Methods: Size-exclusion chromatography (SEC), PD-10 desalting columns, or extensive dialysis against PBS (pH 7.4).

-

Validation: The oxime bond is stable at pH 7.4.

Workflow Diagram

Optimization & Troubleshooting Guide

Key Parameters Table

| Parameter | Recommended Range | Impact of Deviation |

| pH | 4.5 – 5.0 | < 4.0: Ligand protonation (reaction stops). > 6.0: Slow dehydration (reaction slows drastically). |

| Catalyst | 10 – 100 mM | Too Low: Incomplete conversion. Too High: Protein precipitation (Aniline is hydrophobic). |

| Ligand Excess | 20x – 50x | Too Low: Slow kinetics (Second order reaction). |

| Temperature | 4°C – 37°C | High: Faster rate, risk of protein denaturation. |

Troubleshooting Common Issues

Issue 1: Incomplete Ligation (Yield < 50%)

-

Cause: pH drift. As the reaction proceeds or if the protein was in a strong buffer, the pH might be > 5.5.

-

Solution: Verify pH after mixing reagents. Use m-phenylenediamine (mPDA) instead of aniline; it is up to 15x more efficient at neutral pH [1].

Issue 2: Protein Precipitation

-

Cause: High concentration of Aniline (hydrophobic) or pH is near the protein's pI.

-

Solution: Reduce Aniline to 10 mM. Add 10-20% DMSO or glycerol to solubilize.

Issue 3: Double Peaks in HPLC

-

Cause: Syn/Anti isomerism of the oxime bond OR diastereomers if using racemic ligand.

-

Solution: Using This compound eliminates diastereomers. Syn/anti isomers are intrinsic to oximes but often resolve into a single peak at higher temperatures or specific gradients.

References

-

Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766. Link

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link

-

Rashidian, M., et al. (2013). Kinetics of aniline-catalyzed oxime ligation... Bioconjugate Chemistry, 24(3), 333-342. Link

-

Agten, S. M., et al. (2016). Oxime ligation: a robust tool for the preparation of peptide-scaffold constructs.[1] RSC Advances. Link

Sources

Advanced Protocol: Aminooxy-Aldehyde/Ketone Ligation for Bioconjugation

Topic: Aminooxy Click Chemistry with Aldehydes and Ketones Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Aminooxy chemistry (oxime ligation) represents a cornerstone of chemoselective bioconjugation, distinguished by its superior hydrolytic stability compared to hydrazone linkages.[1] While traditional imine chemistries are reversible and labile, the reaction between an aminooxy group (

This guide details the mechanistic underpinnings and optimized protocols for oxime ligation, specifically focusing on nucleophilic catalysis (using aniline and

Mechanism of Action: The Catalytic Advantage

The Kinetic Bottleneck

The formation of an oxime is an acid-catalyzed condensation. At neutral pH (7.0), the reaction is sluggish (

Nucleophilic Catalysis (The "Transimination" Pathway)

To enable rapid conjugation at physiological pH, nucleophilic catalysts such as Aniline or

-

Schiff Base Formation: The catalyst (aniline) reacts rapidly with the aldehyde to form a protonated Schiff base intermediate.

-

Activation: This intermediate is significantly more electrophilic than the native carbonyl.

-

Transimination: The aminooxy nucleophile attacks the Schiff base, displacing the aniline and forming the stable oxime product.

Expert Insight:mPDA is often superior to aniline, offering rate enhancements up to 15-fold higher than aniline due to the "alpha-effect" and better aqueous solubility, allowing for higher effective concentrations without precipitation [1, 2].

Mechanistic Visualization

Figure 1: The catalytic cycle of aniline-mediated oxime ligation. The catalyst activates the carbonyl, facilitating a rapid transimination event that bypasses the slow direct attack.

Comparative Analysis: Stability & Efficiency

The choice of conjugation chemistry dictates the shelf-life and in vivo efficacy of the bioconjugate.

| Parameter | Hydrazone Linkage | Oxime Linkage |

| Structure | ||

| Hydrolytic Stability | Low (Reversible at pH < 6) | High (Stable at pH 2-9) |

| Hydrolysis Rate ( | ||

| Formation Rate (pH 7) | Moderate | Slow (Requires catalysis) |

| Primary Application | Controlled Drug Release (pH sensitive) | Permanent Labeling (ADCs, Imaging) |

Experimental Protocols

Protocol A: Standard Aniline-Catalyzed Ligation (General Purpose)

Best for: Peptides, small proteins, and robust substrates.

Materials:

-

Buffer: 100 mM Sodium Phosphate or Citrate, pH 6.0 - 7.0.

-

Catalyst: Aniline (Pure liquid, store in dark). Prepare 1M stock in water/DMSO immediately before use.

-

Aminooxy Reagent: Dissolved in water or DMSO (10-50 mM stock).

Procedure:

-

Preparation: Dissolve the aldehyde-modified biomolecule in the reaction buffer to a final concentration of 10–100 µM.

-

Catalyst Addition: Add Aniline stock to a final concentration of 100 mM .

-

Note: If protein precipitation is observed, lower aniline to 10 mM and extend reaction time.

-

-

Ligation: Add the Aminooxy ligand (5–10 molar equivalents relative to the biomolecule).

-

Incubation: Incubate at 25°C for 2–4 hours.

-

Optimization: For ketones (less reactive than aldehydes), incubate for 12–24 hours or increase temperature to 37°C if stability permits.

-

-

Quenching & Purification: Remove excess aniline and unreacted ligand via Desalting Column (e.g., PD-10) or Dialysis against PBS.

Protocol B: High-Efficiency mPDA-Catalyzed Ligation

Best for: Low-concentration targets, expensive ligands, or sensitive proteins.

Rationale:

Procedure:

-

Buffer: PBS pH 7.4.

-

Catalyst: Add mPDA to a final concentration of 10 mM .

-

Reaction: Add Aminooxy ligand (2–5 equivalents).

-

Incubation: 1–2 hours at Room Temperature.

-

Purification: Gel filtration or centrifugal filtration (MWCO).

Protocol C: Glycoprotein Labeling via Periodate Oxidation

Best for: Antibodies (IgG) and glycosylated proteins.

Workflow Visualization:

Figure 2: Step-by-step workflow for site-specific labeling of glycoproteins.

Detailed Steps:

-

Oxidation: Incubate IgG (1-5 mg/mL) with 10 mM Sodium Periodate (NaIO

) in acetate buffer (pH 5.5) for 30 minutes on ice. This converts vicinal diols on glycans to aldehydes. -

Quenching: Add glycerol (100 mM) to quench residual periodate.

-

Buffer Exchange: Rapidly exchange into Reaction Buffer (PBS pH 7.0) using a spin column to remove periodate (which can oxidize the aminooxy group).

-

Conjugation: Proceed immediately with Protocol A or B (Aniline/mPDA catalysis).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | High Aniline concentration or hydrophobic ligand. | Switch to mPDA (10 mM) ; Add 5-10% glycerol or DMSO; Lower protein concentration. |

| Low Yield | Ketone steric hindrance or oxidation of aminooxy group. | Increase catalyst to 100 mM; Increase temp to 37°C; Ensure fresh NaIO |

| Slow Kinetics | pH too high (uncatalyzed) or too low (catalyst protonated). | Adjust pH to 4.5 (uncatalyzed) or 6.5-7.0 (catalyzed) . |

| Side Reactions | Non-specific Schiff base formation with Lysines. | These are reversible.[9] Perform a final wash/dialysis at slightly acidic pH (5.5) to hydrolyze transient Lys-imines while retaining the stable Oxime. |

References

-

Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006).[10] Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition. Link

-

Dirksen, A., & Dawson, P. E. (2008).[5] Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[2][5][11][12] Bioconjugate Chemistry. Link

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie. Link

-

Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.[2][5][11][12] Journal of the American Chemical Society.[12] Link

-

Agard, N. J., & Prescher, J. A. (2009). Chemical approaches to perturb, profile, and perceive glycans. Nature Chemical Biology. Link

Sources

- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 4. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADC Conjugation Technologies | AxisPharm [axispharm.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Derivatization of carbonyls with (S)-1-aminooxy-propan-2-ol for GC-MS

Application Note: High-Resolution Enantioseparation of Volatile Carbonyls via (S)-1-Aminooxy-propan-2-ol Derivatization

Executive Summary

This application note details a robust protocol for the indirect enantioseparation of chiral ketones and aldehydes using This compound (also referred to as (S)-O-(2-hydroxypropyl)hydroxylamine).[1] Unlike direct chiral chromatography, which requires expensive and specialized cyclodextrin-based columns, this method utilizes a Chiral Derivatizing Agent (CDA) to convert enantiomeric carbonyls into diastereomeric oximes. These diastereomers possess distinct physicochemical properties, allowing for baseline resolution on standard achiral GC stationary phases (e.g., 5% phenyl-methylpolysiloxane).

Key Benefits:

-

Cost-Efficiency: Enables chiral analysis using standard DB-5ms or HP-5ms columns.[1]

-

Enhanced Sensitivity: The introduction of the nitrogen-containing moiety improves ionization efficiency in EI-MS.[1]

-

Versatility: Applicable to volatile pheromones, metabolic markers, and flavor/fragrance compounds.

Scientific Mechanism & Rationale

The core principle of this method is Diastereomeric Resolution .

-

The Challenge: Enantiomers (e.g., (R)- and (S)-ketones) have identical boiling points and polarities, making them inseparable on achiral GC columns.

-

The Solution: Reaction with an optically pure reagent, this compound (

).[1] -

The Reaction (Oximation): The aminooxy group attacks the carbonyl carbon, forming an oxime linkage.

-

The Result: The (R,S) and (S,S) products are diastereomers.[2] They possess different internal energies and steric arrangements, resulting in different retention times on achiral stationary phases.

-

Secondary Derivatization: The reagent contains a free hydroxyl group (

) on the propyl chain. To prevent peak tailing and thermal degradation, this group is silylated using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) prior to injection.[1]

Reaction Pathway Diagram

Figure 1: Two-step derivatization pathway converting enantiomeric carbonyls into separable silylated diastereomers.

Experimental Protocol

Safety Warning: Pyridine is toxic and flammable. MSTFA is moisture-sensitive.[1] Perform all steps in a fume hood.

Materials & Reagents

-

This compound hydrochloride: (Custom synthesis or commercial chiral source, >98% ee).[1]

-

Pyridine: Anhydrous, 99.8%.

-

MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (with 1% TMCS catalyst).[1]

-

Internal Standard: Dodecane or a deuterated analog of the target ketone.

-

Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]

Step-by-Step Methodology

Step 1: Oximation (Chiral Tagging)

-

Sample Preparation: Dissolve 1–5 mg of the target sample (oil, extract, or API) in 100 µL of anhydrous pyridine in a 2 mL GC vial.

-

Reagent Addition: Add 200 µL of a 20 mg/mL solution of This compound hydrochloride in pyridine.

-

Incubation: Cap the vial tightly (PTFE-lined cap). Vortex for 10 seconds.[1] Incubate at 60°C for 45 minutes on a heating block.

-

Note: The pyridine acts as both solvent and acid scavenger for the HCl salt.

-

Checkpoint: Ensure the solution remains clear. Turbidity indicates moisture contamination.[1]

-

Step 2: Silylation (Volatility Enhancement)

-

Evaporation (Optional but Recommended): If pyridine volume is too high, evaporate under a gentle stream of nitrogen to near dryness (do not over-dry). Re-dissolve in 50 µL pyridine.

-

Silylation: Add 50 µL of MSTFA .

-

Incubation: Vortex and heat at 60°C for 30 minutes .

-

Dilution: Dilute with 200–500 µL of anhydrous hexane or dichloromethane.

-

Analysis: Transfer to an autosampler vial for immediate GC-MS injection.

Analytical Workflow Diagram

Figure 2: Operational workflow for sample preparation and analysis.

GC-MS Parameters & Data Interpretation

Instrument Configuration

| Parameter | Setting |

| Column | Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium, Constant Flow (1.0 mL/min) |

| Inlet Temp | 250°C |

| Injection | 1 µL, Split 1:10 (or Splitless for trace analysis) |

| Oven Program | 60°C (1 min) |

| Transfer Line | 280°C |

| Ion Source | EI (70 eV), 230°C |

| Scan Range | m/z 40–500 |

Data Analysis Guide

When analyzing the chromatogram, you will observe two distinct peaks for a racemic ketone sample.

-

Peak 1: (R,S)-Diastereomer (or S,S depending on elution order).

-

Peak 2: (S,S)-Diastereomer.

-

Mass Spectrum: Both peaks will have nearly identical mass spectra.[1][4]

-

Characteristic Ions: Look for the molecular ion

.[4] -

Fragment Ions: A strong fragment at [M-15] (loss of methyl from TMS) and m/z 73 (TMS group) is typical.

-

Nitrogen Rule: Since the derivative contains one nitrogen atom (from the aminooxy group), the molecular ion will have an odd mass number (assuming the ketone contains only C, H, O).

-

Resolution Calculation (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Peaks Observed | Moisture in reagents quenched the silylation.[1] | Use fresh, anhydrous pyridine and a new bottle of MSTFA. |

| Single Peak (No Resolution) | Reagent racemization or poor column efficiency. | Ensure reagent is optically pure (>98% ee).[1] Lower the GC oven ramp rate to 2°C/min around the elution time. |

| Tailing Peaks | Incomplete silylation of the -OH group.[1] | Increase MSTFA reaction time or temperature (e.g., 70°C). Check inlet liner activity. |

| Extra Peaks | Syn/Anti isomerism of the oxime C=N bond. | Oximes can form geometric isomers (syn/anti).[1] If 4 peaks appear (2 pairs), sum the areas of the syn/anti pairs for each enantiomer. |

References

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1] Link

- König, W. A. (1987). The Practice of Enantiomer Separation by Capillary Gas Chromatography. Huethig.

-

Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34.[1] (Discusses general principles of amine/aminooxy derivatization).

-

Sigma-Aldrich. (2023).[1] Derivatization Guide for GC-MS. Link

-

Little, J. L. (1999). Artifacts in trimethylsilyl derivatization for gas chromatography–mass spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1] (Critical for troubleshooting the MSTFA step).

Sources

Application Note & Protocol: Synthesis of Chiral Oxime Ligands from (S)-1-Aminooxy-propan-2-ol for Asymmetric Catalysis

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of chiral oxime ligands derived from (S)-1-aminooxy-propan-2-ol. Chiral oxime ligands are a versatile class of compounds that have garnered significant attention in the field of asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development.[1][2] The inherent chirality and tunable steric and electronic properties of these ligands make them highly effective in controlling the stereochemical outcome of a wide range of chemical transformations.[2] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance.

Introduction: The Significance of Chiral Oxime Ligands

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds.[3] The synthesis of enantiomerically pure molecules is therefore a critical objective in drug discovery and development.[4] Asymmetric catalysis, which utilizes chiral catalysts to stereoselectively produce a desired enantiomer, has emerged as a powerful tool to achieve this goal.[2] The efficacy of an asymmetric catalyst is largely dependent on the design of the chiral ligand, which coordinates to a metal center and creates a chiral environment that directs the stereochemical course of the reaction.[2][5]

Oxime-based ligands, formed through the condensation of an aminooxy compound with a carbonyl group, offer several advantages.[6][7] The oximation reaction is highly chemoselective and proceeds under mild conditions, allowing for the straightforward synthesis of a diverse library of ligands.[6] The resulting oxime linkage is robust, providing stability to the ligand-metal complex.[6] Furthermore, the structural and electronic properties of oxime ligands can be readily modified by varying the carbonyl precursor, enabling fine-tuning of the catalyst's reactivity and selectivity.[7]

This compound is a particularly attractive building block for the synthesis of chiral oxime ligands. It possesses a stereogenic center and a hydroxyl group that can participate in secondary interactions, such as hydrogen bonding, with the substrate or metal center, further enhancing stereocontrol.

Synthesis of Chiral Oxime Ligands from this compound

The synthesis of chiral oxime ligands from this compound is a straightforward two-step process, beginning with the synthesis of the chiral aminooxy alcohol followed by its condensation with a suitable carbonyl compound.

Synthesis of this compound

While this compound can be commercially available, its synthesis from readily available precursors like (S)-1-amino-2-propanol provides a cost-effective alternative.[8] A common synthetic route involves the N-hydroxyalkylation of (S)-1-amino-2-propanol.

General Protocol for Oxime Ligand Synthesis

The formation of the oxime is achieved through the condensation of this compound with an aldehyde or ketone. This reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.

Experimental Protocol: Synthesis of a Chiral Oxime Ligand

This protocol describes the synthesis of a representative chiral oxime ligand from this compound and 2-pyridinecarboxaldehyde.

Materials:

-

This compound

-

2-Pyridinecarboxaldehyde

-

Ethanol (anhydrous)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard glassware for organic synthesis

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

To this solution, add 2-pyridinecarboxaldehyde (1.0 eq) dropwise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure chiral oxime ligand.

-

Dry the purified product under vacuum to remove any residual solvent.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction without interfering with the oximation process.

-

Stoichiometry: A 1:1 molar ratio of the reactants is used to ensure complete conversion of the limiting reagent.

-

Temperature: The reaction proceeds efficiently at room temperature, avoiding potential side reactions that might occur at elevated temperatures.

Caption: Workflow for the synthesis of a chiral oxime ligand.

Characterization of Chiral Oxime Ligands

The synthesized chiral oxime ligands should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques are employed for this purpose.

| Analytical Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the oxime formation. | Characteristic peaks for the protons and carbons of the propanol backbone, the pyridine ring, and the C=N-O moiety. |

| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the calculated mass of the oxime ligand. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H (alcohol), C=N (oxime), and C-O bonds. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity. | A single peak for the desired (S)-enantiomer when using a suitable chiral stationary phase. |

Note: The specific chemical shifts and absorption bands will vary depending on the exact structure of the oxime ligand.[9]

Application in Asymmetric Catalysis

Chiral oxime ligands derived from this compound can be employed in a variety of metal-catalyzed asymmetric reactions, such as reductions, allylic alkylations, and Diels-Alder reactions.[10][11] The following is a general protocol for the application of a chiral oxime ligand in an asymmetric transfer hydrogenation of a prochiral ketone.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials:

-

Chiral oxime ligand

-

Metal precursor (e.g., [Ru(p-cymene)Cl₂]₂)

-

Prochiral ketone (e.g., acetophenone)

-

Isopropanol (as both solvent and hydrogen source)

-

Base (e.g., potassium hydroxide)

-

Inert atmosphere (e.g., argon or nitrogen)

-

Schlenk line or glovebox

-

Gas chromatograph (GC) with a chiral column

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve the chiral oxime ligand and the ruthenium precursor in anhydrous isopropanol.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the in situ formation of the chiral catalyst.

-

Add the base (e.g., a solution of KOH in isopropanol) to the catalyst solution.

-

Add the prochiral ketone to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12-24 hours).

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral GC analysis.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The ruthenium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent its decomposition.

-

Hydrogen Source: Isopropanol serves as both the solvent and the hydrogen donor in this transfer hydrogenation reaction.

-

Base: The base is required to activate the ruthenium catalyst and facilitate the hydrogen transfer process.

Caption: A simplified catalytic cycle for asymmetric transfer hydrogenation.

Conclusion

Chiral oxime ligands derived from this compound represent a valuable class of ligands for asymmetric catalysis. Their straightforward synthesis, modular nature, and ability to induce high levels of stereocontrol make them attractive tools for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The protocols and insights provided in this application note are intended to facilitate the adoption and exploration of these powerful chiral ligands in various research and development settings.

References

-

Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Aminooxy reagents for synthesis and analysis : expanding the role of oximation. (n.d.). ThinkIR. Retrieved February 4, 2026, from [Link]

-

Chiral oxime ethers in asymmetric synthesis. Part 5.1 Asymmetric synthesis of 2-substituted 5- to 8-membered nitrogen heterocycles by oxime addition–ring-closing metathesis. (2001). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 4, 2026, from [Link]

-

Asymmetric catalysis with chiral oxazolidine ligands. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]

- Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. (n.d.). Google Patents.

-

Oxime ligands: Organometallic synthesis and catalysis. (n.d.). Taylor & Francis. Retrieved February 4, 2026, from [Link]

-

Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. (n.d.). CHIMIA. Retrieved February 4, 2026, from [Link]

-

The Significance of Chirality in Drug Design and Development. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

-

Spectroscopic Characterization of Oxime Ligands and Their Complexes. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Scientists design chiral ligands to generate useful compounds. (2020, June 30). News-Medical.Net. Retrieved February 4, 2026, from [Link]

-

Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to nonsymmetric P,N-ligands. (n.d.). NIH. Retrieved February 4, 2026, from [Link]

-

(PDF) Oxime ligands: Organometallic synthesis and catalysis. (2023, December 28). ResearchGate. Retrieved February 4, 2026, from [Link]

-

SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. (n.d.). IDEALS. Retrieved February 4, 2026, from [Link]

-

Enantio- and Chemoselective Intramolecular Iridium-Catalyzed O-Allylation of Oximes. (2021, March 22). ACS Publications. Retrieved February 4, 2026, from [Link]

-

Chiral Sulfur Ligands for Asymmetric Catalysis. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

-

The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. (2022, November 30). MDPI. Retrieved February 4, 2026, from [Link]

-

Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C–H Bonds. (n.d.). PMC - PubMed Central. Retrieved February 4, 2026, from [Link]

-

Recent Advances in the Enantioselective Radical Reactions. (n.d.). PMC - PubMed Central - NIH. Retrieved February 4, 2026, from [Link]

-

Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

-

1-Amino-2-propanol. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

-

Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024, March 28). Research and Reviews. Retrieved February 4, 2026, from [Link]

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 5). Frontiers. Retrieved February 4, 2026, from [Link]

-

Enantioselective Synthesis of Chiral Oxime Ethers: Desymmetrization and Dynamic Kinetic Resolution of Substituted Cyclohexanones. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. mdpi.com [mdpi.com]

- 6. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chiral oxime ethers in asymmetric synthesis. Part 5.1 Asymmetric synthesis of 2-substituted 5- to 8-membered nitrogen heterocycles by oxime addition–ring-closing metathesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Asymmetric catalysis with chiral oxazolidine ligands - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Advanced Application Note: Site-Specific Protein Labeling via Aminooxy Reagents

Abstract & Strategic Overview

Site-specific labeling is the gold standard for developing homogeneous antibody-drug conjugates (ADCs), FRET probes, and therapeutic proteins. Unlike indiscriminate amine (NHS-ester) or thiol (Maleimide) coupling, aminooxy labeling leverages the bioorthogonal reactivity between an aminooxy group (

This guide details the strategic installation of aldehyde handles via N-terminal Serine/Threonine oxidation and Glycan oxidation , followed by aniline-catalyzed oxime ligation. This system offers a unique balance of reaction kinetics and bond stability (up to

Mechanism of Action: Nucleophilic Catalysis[2][3]

The reaction between an aldehyde and an aminooxy group is thermodynamically favorable but kinetically slow at neutral pH. To achieve efficient labeling without denaturing proteins, nucleophilic catalysis is required.

The Aniline Effect:

Small molecule nucleophiles like aniline or

Figure 1: Catalytic Cycle of Oxime Ligation

Caption: Aniline acts as a nucleophilic catalyst, converting the sluggish aldehyde into a highly reactive Schiff base intermediate, which is then intercepted by the aminooxy probe.[2][3][4][5]

Strategic Approaches for Aldehyde Installation

Since aldehydes are absent in native proteins, they must be chemically or enzymatically installed.

| Method | Target Site | Reagent | Specificity | Application |

| A. N-Terminal Oxidation | N-term Serine or Threonine | Sodium Periodate ( | High (Requires N-term Ser/Thr) | Small proteins, scFvs, Peptides |

| B. Glycan Oxidation | Cis-diols on Glycans | Sodium Periodate ( | High (Restricted to Glycans) | Antibodies (ADCs), Glycoproteins |

| C. Enzymatic Tagging | C-term consensus sequence | Formylglycine Generating Enzyme (FGE) | Very High | "SMARTag" technology, Fusion proteins |

Detailed Protocol: N-Terminal Serine Oxidation & Labeling

This protocol focuses on Method A , pioneered by the Francis Lab and others. It exploits the unique susceptibility of 1,2-amino alcohols (N-terminal Ser/Thr) to mild periodate oxidation, generating a glyoxyl group (

Phase 1: Preparation & Oxidation

Prerequisite: The protein must have an N-terminal Serine or Threonine. This can be engineered (e.g., Ubiquitin fusion cleavage) or exposed via specific proteolysis (e.g., TEV protease cleavage often leaves N-term Ser).

-

Buffer Exchange: Exchange protein into Oxidation Buffer (25 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).

-

Critical: Avoid amine-containing buffers (Tris, Glycine) as they can form side-products.

-

-

Oxidant Addition: Add Sodium Periodate (

) to a final concentration of 0.5 – 2.0 mM .-

Ratio: Maintain a 5-10 fold molar excess of periodate over protein.

-

-

Incubation: Incubate for 5–10 minutes on ice (4°C).

-

Caution: Extended incubation (>20 mins) or high temperatures can lead to non-specific oxidation of Methionine or Tryptophan.

-

-

Quenching: Add glycerol or ethylene glycol to a final concentration of 100 mM to quench unreacted periodate. Incubate for 5 minutes.

-

Desalting: Immediately purify the oxidized protein using a Zeba Spin Column or PD-10 column equilibrated in Coupling Buffer (100 mM Sodium Acetate, pH 4.5 – 6.5).

-

Note: Acidic pH favors oxime stability and formation, though neutral pH is possible with potent catalysts (see Phase 2).[5]

-

Phase 2: Catalyzed Oxime Ligation[6]

-

Catalyst Preparation: Prepare a fresh stock of

-phenylenediamine (pPDA) or Aniline in Coupling Buffer.-

Recommended: 100 mM Aniline (for pH 4.5) or 10-50 mM mPDA/pPDA (for pH 7.0).

-

-

Reaction Mix: Combine:

-

Oxidized Protein (

) -

Aminooxy-Label (

, 10-20x excess) -

Catalyst (Final conc: 100 mM Aniline or 10 mM pPDA)

-

-

Incubation: Incubate at 25°C for 2–16 hours .

-

Optimization: Reaction progress can be monitored via LC-MS. The mass shift will be

(loss of water).

-

-

Purification: Remove excess catalyst and label via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS.

Experimental Workflow Diagram

Caption: Step-by-step workflow for converting N-terminal Serine residues into stable oxime conjugates.

Critical Optimization Parameters

A. pH vs. Catalyst Efficiency

The rate of oxime formation is pH-dependent.[5][6]

-

pH 4.5: The "classic" condition. Aniline (100 mM) is highly effective here.

-

pH 7.0: Required for acid-sensitive proteins. Aniline is poor at this pH. Use

-phenylenediamine (mPDA) or

B. Stability: Oxime vs. Hydrazone

Researchers often confuse aminooxy (oxime) and hydrazide (hydrazone) reagents.[7]

-

Hydrazone (

): Labile.[8] Hydrolyzes in acidic endosomes (useful for drug release). -

Oxime (

): Stable. Ideal for imaging agents or permanent attachment. -

Data Point: Oximes are approximately 1000x more stable to hydrolysis than hydrazones at physiological pH [1].

C. Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Insufficient Catalyst | Increase Aniline to 100mM or switch to mPDA at neutral pH. |

| Protein Precipitation | Over-oxidation | Reduce |

| Side Reactions | N-term Met Oxidation | Use lower |

| No Reaction | No N-term Ser/Thr | Verify N-terminal sequence via Edman degradation or MS. |

References

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link

-

Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. Link

-

Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2006). N-terminal protein modification through a biomimetic transamination reaction. Angewandte Chemie International Edition, 45(32), 5307-5311.[9] Link

-

Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for cell labeling. Journal of the American Chemical Society, 135(44), 16388-16396. Link

-

Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody–drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development. Bioconjugate Chemistry, 26(2), 176-192. Link

Sources

- 1. biotium.com [biotium.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 8. scispace.com [scispace.com]

- 9. One-Step Purification and N-Terminal Functionalization of Bioactive Proteins via Atypically Split Inteins - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Chiral Synthon: (S)-1-Aminooxy-propan-2-ol in Modern Drug Discovery

Introduction: The Imperative for Chiral Purity in Therapeutics

In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. The specific three-dimensional arrangement of atoms in a chiral molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even toxic.[1][2][3] This reality has driven a significant demand for enantiomerically pure chiral building blocks—versatile molecular scaffolds that can be elaborated into complex and potent drug candidates.[4][5] (S)-1-aminooxy-propan-2-ol emerges as a particularly valuable synthon in this context. Its bifunctional nature, possessing both a nucleophilic aminooxy group and a stereodefined secondary alcohol, offers a unique handle for asymmetric synthesis and conjugation, making it a coveted component in the medicinal chemist's toolbox.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a chiral building block. We will delve into its synthesis, key applications with detailed protocols, and the critical considerations for its handling and analysis, empowering you to leverage its full potential in your research endeavors.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its properties based on its structure and data from analogous compounds such as 1-amino-2-propanol.[6][7][8]

Table 1: Physicochemical Properties of this compound (Predicted and Inferred)

| Property | Value | Source/Basis |

| Molecular Formula | C₃H₉NO₂ | Calculated |

| Molecular Weight | 91.11 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds[7] |

| Boiling Point | Estimated ~180-200 °C | Inferred from 1-amino-2-propanol[7] |

| Solubility | Soluble in water and polar organic solvents | Inferred from structural features |

| logP | Estimated < 0 | Inferred from hydrophilicity |

Spectroscopic Characterization (Anticipated)

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. Below are the expected spectral characteristics.

-

¹H NMR (in D₂O): The proton NMR spectrum is expected to show distinct signals for the methyl, methine, and methylene protons. The protons on the hydroxyl and aminooxy groups may be exchangeable in D₂O, leading to their disappearance from the spectrum. The expected chemical shifts would be in the regions of δ 1.1-1.3 ppm (doublet, 3H, CH₃), δ 3.4-3.6 ppm (multiplet, 2H, CH₂), and δ 3.8-4.0 ppm (multiplet, 1H, CH).[9][10][11][12]

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the three carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 92.06.

Synthesis of this compound: A Conceptual Pathway

A practical and stereoselective synthesis of this compound can be envisioned starting from the readily available and inexpensive chiral precursor, (S)-2-amino-1-propanol (L-alaninol).[13] A plausible synthetic route involves the protection of the amino group, followed by conversion of the hydroxyl group to a leaving group, and subsequent displacement with a protected aminooxy equivalent.

Caption: Conceptual synthetic workflow for this compound.

Core Application: Oxime Ligation for Bioconjugation and Drug Delivery

The primary utility of this compound lies in its aminooxy functionality, which readily participates in oxime ligation reactions. This chemoselective reaction with aldehydes and ketones forms a stable oxime linkage, a cornerstone of modern bioconjugation and drug delivery strategies.[14][15][16][17] The chiral hydroxyl group can be further functionalized to attach payloads, imaging agents, or targeting moieties.

Protocol: General Procedure for Oxime Ligation

This protocol provides a general framework for the conjugation of this compound to an aldehyde- or ketone-containing molecule.

Materials:

-

This compound

-

Aldehyde- or ketone-functionalized substrate

-

Anhydrous solvent (e.g., methanol, ethanol, or a buffered aqueous solution)

-

Aniline (as catalyst, optional)

-

Reaction vessel

-

Stirring apparatus

-

Analytical tools (TLC, LC-MS, NMR)

Procedure:

-

Dissolution: Dissolve the aldehyde- or ketone-containing substrate in the chosen solvent in the reaction vessel.

-

Addition of Aminooxy Reagent: Add a slight excess (1.1-1.5 equivalents) of this compound to the solution.

-

Catalysis (Optional but Recommended): For many oxime ligations, the addition of a catalyst such as aniline (typically at a concentration of 10-100 mM) can significantly accelerate the reaction rate.[15]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reactions are typically complete within 1 to 24 hours.

-

Work-up and Purification: Upon completion, quench the reaction if necessary. The work-up procedure will depend on the nature of the product. Typically, it involves removal of the solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography on silica gel, to yield the pure oxime conjugate.

Caption: Step-by-step experimental workflow for oxime ligation.

Application in the Synthesis of Chiral Bioactive Molecules

Beyond bioconjugation, the chiral nature of this compound makes it an excellent starting material for the synthesis of a variety of bioactive molecules. The stereocenter can direct the stereochemical outcome of subsequent reactions, enabling the construction of complex chiral architectures.[18][19][20][21]

Protocol: Synthesis of a Chiral 1,2-Amino Alcohol Derivative

This protocol outlines a general approach to synthesize a chiral N-substituted 1,2-amino alcohol derivative, a common motif in many pharmaceuticals.

Materials:

-

This compound

-

An appropriate electrophile (e.g., an alkyl halide or a molecule with a good leaving group)

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Reaction vessel

-

Stirring apparatus

-

Analytical tools (TLC, LC-MS, NMR)

Procedure:

-

Reactant Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the base in the anhydrous solvent.

-

Electrophile Addition: Slowly add the electrophile to the stirred solution at room temperature or a reduced temperature, depending on the reactivity of the electrophile.

-

Reaction Progression: Allow the reaction to stir at room temperature or an elevated temperature as required. Monitor the reaction's progress using TLC or LC-MS.

-

Quenching and Extraction: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired chiral amino alcohol derivative.

Handling, Storage, and Quality Control

Safe Handling:

This compound, like other aminooxy compounds, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential.

Storage:

Store this compound in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere to prevent potential degradation.

Quality Control:

The enantiomeric purity of this compound is critical for its application as a chiral building block. Chiral High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the enantiomeric excess (ee%).[5][22][23] The chemical purity should be assessed by standard analytical techniques such as NMR and LC-MS.

Conclusion

This compound stands as a powerful and versatile chiral building block for the synthesis of complex molecules in drug discovery. Its unique combination of a reactive aminooxy group and a stereodefined hydroxyl functionality provides a gateway to a wide array of chiral structures through reliable and chemoselective transformations like oxime ligation. By understanding its properties and employing the robust protocols outlined in this guide, researchers can effectively harness the potential of this valuable synthon to accelerate the development of novel and improved therapeutics.

References

-

Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring-opening of enantiopure epoxides by sodium azide in hot water. PubMed. Available at: [Link]

-

Synthesis of an aminooxy derivative of the GM3 antigen and its application in oxime ligation. Royal Society of Chemistry. Available at: [Link]

- Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. Google Patents.

-

Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. Available at: [Link]

- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.

-

Synthesis of Enantiomerically Pure Stereomers of Rosaprostol. PubMed. Available at: [Link]

-

Aminooxy reagents for synthesis and analysis : expanding the role of oximation. University of Louisville Institutional Repository. Available at: [Link]

-

A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC. Available at: [Link]

-